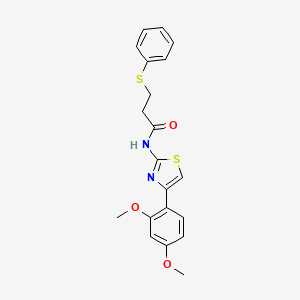
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylthio)propanamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The thiazole ring is an important heterocycle in the world of chemistry due to its aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would include a thiazole ring attached to a phenyl ring through an amide linkage . The phenyl ring has two methoxy groups attached to it .Chemical Reactions Analysis
Thiazole compounds are known to undergo various chemical reactions due to the presence of sulfur and nitrogen atoms in the ring . These reactions include donor-acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. Thiazole compounds generally have good stability and aromaticity due to the conjugated pi-electron system .Applications De Recherche Scientifique
Crystal Structure and Herbicidal Activity
The study of compounds related to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylthio)propanamide reveals their potential applications in agriculture, particularly as herbicides. For instance, compounds with structural similarities have been synthesized and evaluated for their herbicidal activity, demonstrating effectiveness against certain plant species. The crystallographic analysis of these compounds provides insights into their structure-activity relationships, aiding in the development of more efficient and targeted agricultural chemicals (Liu et al., 2008).
Antimicrobial and Cytotoxic Activities
Research into thiazole derivatives, including those structurally related to this compound, has shown promising antimicrobial and cytotoxic activities. These compounds have been synthesized and tested against various bacterial and fungal strains, with some exhibiting significant antimicrobial properties. Additionally, their cytotoxicity against cancer cell lines has been evaluated, indicating potential therapeutic applications in combating microbial infections and cancer (Dawbaa et al., 2021).
Corrosion Inhibition
Thiazole compounds are also investigated for their role in corrosion inhibition, particularly for protecting metals in acidic environments. The effectiveness of these compounds as corrosion inhibitors for copper has been explored through both experimental studies and theoretical simulations. Their ability to form protective layers on metal surfaces, thereby preventing corrosion, highlights their potential industrial applications in material science and engineering (Farahati et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-24-14-8-9-16(18(12-14)25-2)17-13-27-20(21-17)22-19(23)10-11-26-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDRJPKYVXYZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2537305.png)
![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)
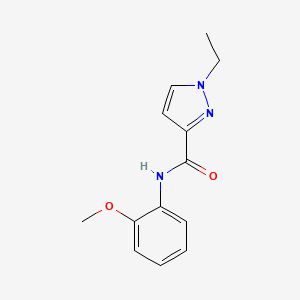
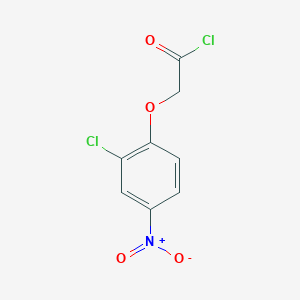
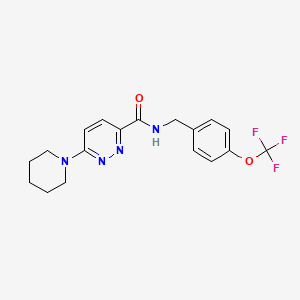
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)


![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)
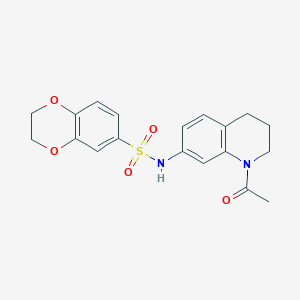
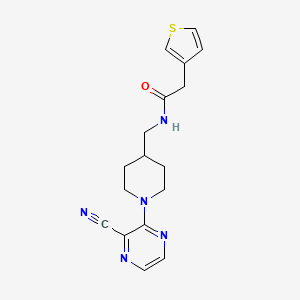
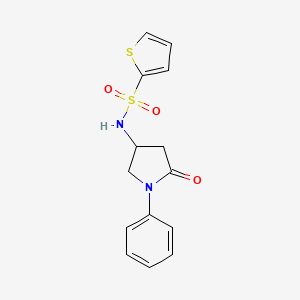
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)